REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:12]([F:15])([F:14])[F:13])=[C:6]([CH2:8][C:9]([OH:11])=[O:10])[CH:7]=1.OS(O)(=O)=O.[CH3:21][CH2:22]O>>[CH2:21]([O:10][C:9](=[O:11])[CH2:8][C:6]1[CH:7]=[C:2]([Cl:1])[CH:3]=[CH:4][C:5]=1[C:12]([F:13])([F:14])[F:15])[CH3:22]
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C1)CC(=O)O)C(F)(F)F
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Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
stirred over solid K2CO3
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the mixture was warmed to reflux
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Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
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Type
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ADDITION
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Details
|
diluted with DCM (500 mL)
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Type
|
WAIT
|
Details
|
After 1 hr
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Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the resulting mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC1=C(C=CC(=C1)Cl)C(F)(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |